

Technical Guide: (R)-Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 4-oxoazetidine-2-carboxylate*

Cat. No.: *B1273849*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-**Benzyl 4-oxoazetidine-2-carboxylate** is a chiral heterocyclic compound belonging to the azetidinone (β -lactam) class of molecules. This class is of significant interest in medicinal chemistry due to the central role of the β -lactam ring in the structure of widely used antibiotics, such as penicillins and cephalosporins. This technical guide provides a summary of the available chemical data for the (R)-enantiomer of **benzyl 4-oxoazetidine-2-carboxylate**. It is important to note that while its counterpart, the (S)-enantiomer, is well-documented as a versatile intermediate in the synthesis of various pharmaceuticals, detailed experimental protocols and comprehensive spectral data for the (R)-enantiomer are not readily available in the public domain.

Chemical Data Summary

The following tables summarize the key chemical identifiers and properties for (R)-**Benzyl 4-oxoazetidine-2-carboxylate**.

Identifier	Value
IUPAC Name	(2R)-benzyl 4-oxoazetidine-2-carboxylate
CAS Number	95729-87-6
Molecular Formula	C ₁₁ H ₁₁ NO ₃
Molecular Weight	205.21 g/mol
Canonical SMILES	O=C1C--INVALID-LINK-- C(=O)OCC2=CC=CC=C2
InChI Key	WGLLBHSIXLWVFU-SCSAIBSYSA-N

Note: The data presented is based on information from chemical supplier databases. Independent verification is recommended.

Physicochemical Properties

Quantitative physicochemical data for the (R)-enantiomer is limited. The data for the corresponding (S)-enantiomer (CAS: 72776-05-7) is provided below for reference, as enantiomers share identical physical properties except for the direction of optical rotation.

Property	Value (for (S)-enantiomer)	Reference
Melting Point	137-140 °C	[1]
Optical Rotation	[α] ²⁰ / _D -41° to -45° (c=3 in CHCl ₃)	[1]
Appearance	White to yellow powder or crystals	[1]
Purity	≥ 96.5% (HPLC)	[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of (R)-**Benzyl 4-oxoazetidine-2-carboxylate** are not readily available in the searched scientific literature. The

synthesis of chiral β -lactams often involves multi-step procedures, including asymmetric synthesis or enzymatic resolution. While general methods for the synthesis of related azetidinone structures exist, a specific, validated protocol for this enantiomer could not be retrieved.

Biological Activity and Applications

The azetidinone core is a well-established pharmacophore. The (S)-enantiomer of **benzyl 4-oxoazetidine-2-carboxylate** is documented as a key intermediate in the synthesis of a variety of biologically active molecules, including analgesics and anti-inflammatory agents.^[1] It is also used in biochemical research for studies related to enzyme inhibition and receptor binding.^[1]

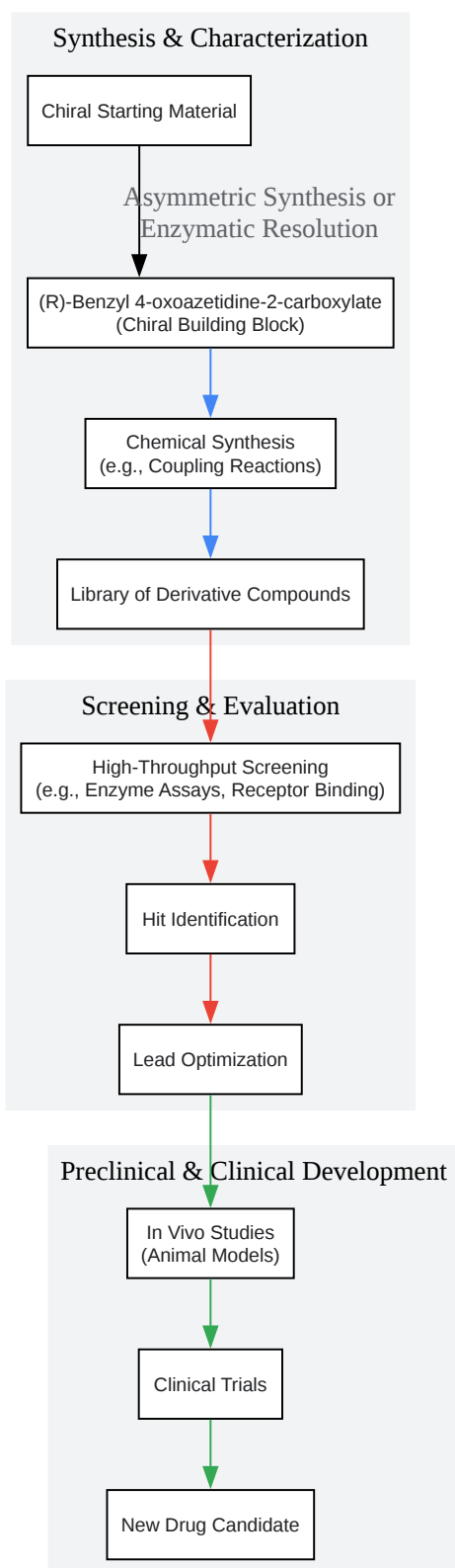
While it can be inferred that the (R)-enantiomer would also serve as a chiral building block in organic synthesis and drug discovery, specific studies detailing its biological activity or its role in signaling pathways are not available in the public domain.

Signaling Pathways and Experimental Workflows

A mandatory requirement of this guide was the visualization of signaling pathways or experimental workflows involving (R)-**Benzyl 4-oxoazetidine-2-carboxylate**. Extensive searches did not yield any specific, documented biological pathways in which this compound is directly involved, nor were there detailed experimental workflows published that would necessitate such a diagram. The creation of a visual representation would therefore be speculative and has been omitted to maintain the factual integrity of this technical guide.

Logical Relationship of Azetidinone Scaffolds in Drug Discovery

To fulfill the visualization requirement in a meaningful context, the following diagram illustrates the general logical relationship and workflow of how a chiral azetidinone building block, such as (R)-**Benzyl 4-oxoazetidine-2-carboxylate**, is typically utilized in the drug discovery process.



[Click to download full resolution via product page](#)

Caption: General workflow for the utilization of a chiral azetidinone in drug discovery.

Conclusion

(R)-**Benzyl 4-oxoazetidine-2-carboxylate** is a chiral building block with potential applications in pharmaceutical and chemical research. However, a comprehensive dataset, including detailed experimental protocols and spectral characterization, is not currently available in the public scientific literature. Furthermore, its specific biological roles and involvement in cellular pathways remain to be elucidated. Researchers interested in this compound are encouraged to perform their own analytical characterization and to explore its synthetic utility and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Technical Guide: (R)-Benzyl 4-oxoazetidine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273849#r-benzyl-4-oxoazetidine-2-carboxylate-chemical-data\]](https://www.benchchem.com/product/b1273849#r-benzyl-4-oxoazetidine-2-carboxylate-chemical-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com